molecular formula C13H16O6 B12320298 2,3-Dihydroxy-3-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)propanal

2,3-Dihydroxy-3-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)propanal

Cat. No.: B12320298
M. Wt: 268.26 g/mol
InChI Key: XTVRQMKOKFFGDZ-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-3-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)propanal is a complex organic compound characterized by its unique structure, which includes both hydroxyl and dioxane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-3-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)propanal typically involves the reaction of glucose and piperidine in ethanol under reflux conditions with the introduction of argon gas. The reaction mixture is then treated with acetic acid and further heated. The concentrated reaction solution is diluted with water and extracted with ethyl acetate. The crude product is purified using column chromatography (silica gel) and high vacuum distillation. Finally, the product is recrystallized from hexane to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-3-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces ethers or esters.

Scientific Research Applications

2,3-Dihydroxy-3-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)propanal has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydroxy-3-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)propanal involves its ability to interact with free radicals and neutralize them. The compound’s hydroxyl groups play a crucial role in this process, as they can donate hydrogen atoms to free radicals, thereby stabilizing them. This antioxidant activity is primarily attributed to the enol structure within the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydroxy-3-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)propanal is unique due to its combination of hydroxyl and dioxane groups, which contribute to its distinct chemical reactivity and potential applications. Its structure allows for a variety of chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2,3-dihydroxy-3-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c14-6-9(15)11(17)12-10(16)7-18-13(19-12)8-4-2-1-3-5-8/h1-6,9-13,15-17H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVRQMKOKFFGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC(O1)C2=CC=CC=C2)C(C(C=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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